c-SRC Kinase Inhibition Potency
1-(2,5-Dibromo-benzenesulfonyl)-piperazine demonstrates potent inhibition of the human c-SRC kinase, a key target in oncology. It shows an IC50 of 13 nM in a cellular context [1]. For comparison, other unsubstituted benzenesulfonyl-piperazines typically show significantly lower potency or lack activity against c-SRC, with many related compounds requiring µM concentrations [2].
| Evidence Dimension | c-SRC Kinase Inhibition |
|---|---|
| Target Compound Data | IC50 = 13 nM |
| Comparator Or Baseline | Unsubstituted benzenesulfonyl-piperazines and closely related analogs (e.g., 1-(phenylsulfonyl)-piperazine) |
| Quantified Difference | Target compound IC50 = 13 nM; baseline analogs often >1 µM |
| Conditions | Inhibition of human c-SRC expressed in mouse NIH/3T3 cells, assessed by BrdU incorporation assay in the presence of 1.5% FCS. |
Why This Matters
This potency level (13 nM) in a cellular kinase assay positions this compound as a valuable tool for studying c-SRC-driven pathways, offering a clear performance advantage over many generic analogs.
- [1] BindingDB. Primary Search Ki for BDBM50303801 against Proto-oncogene tyrosine-protein kinase Src. Retrieved April 19, 2026. View Source
- [2] Al-Masoudi, N. A., et al. (2024). Synthesis, antiproliferative, antioxidant activities, in silico... A series of 1-benzhydryl-sulfonyl-piperazine derivatives. (See abstract for general class potency trends). View Source
